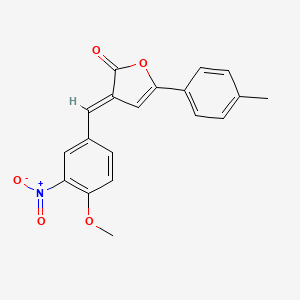![molecular formula C16H13BrN4O3 B4881897 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B4881897.png)
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
Overview
Description
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], also known as BMDIDN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and amyloid-beta peptide aggregation.
Biochemical and Physiological Effects:
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been shown to have various biochemical and physiological effects. In cancer cells, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. In Alzheimer's disease, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] inhibits the aggregation of amyloid-beta peptides, which are known to form toxic plaques in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for further research on 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]. One area of research is the development of more efficient synthesis methods to produce 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] in larger quantities. Another area of research is the investigation of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]'s potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and its potential side effects.
In conclusion, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for further research have been discussed in this paper. Further research on 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] may lead to the development of new treatments for various diseases and conditions.
Scientific Research Applications
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been studied for its potential applications in various scientific research areas. One of the primary research areas is cancer treatment. Studies have shown that 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has anti-cancer properties and can induce apoptosis in cancer cells. 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
properties
IUPAC Name |
5-bromo-1,7-dimethyl-3-[(4-nitrophenyl)diazenyl]indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3/c1-9-7-10(17)8-13-14(16(22)20(2)15(9)13)19-18-11-3-5-12(6-4-11)21(23)24/h3-8,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHMPKCVGUTODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,7-dimethyl-3-[(4-nitrophenyl)diazenyl]indol-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



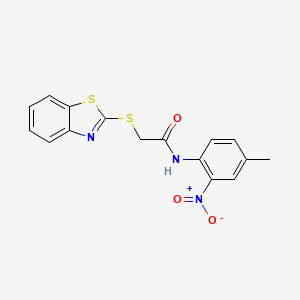
![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4881820.png)
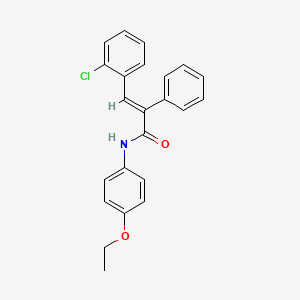
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B4881832.png)
![1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4881838.png)


![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B4881860.png)
![3-phenyl-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881864.png)
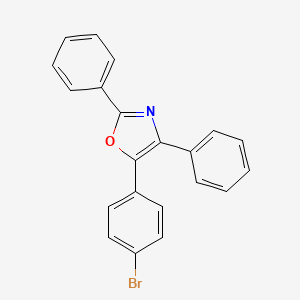
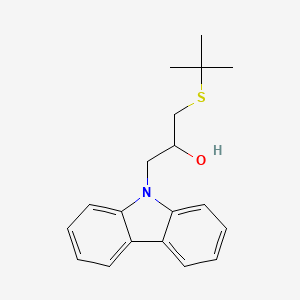
![6-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4881903.png)
![(3S)-3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}-2-azepanone](/img/structure/B4881904.png)
